molecular formula C12H16O B2569413 (2S)-2-(3-Cyclopropylphenyl)propan-1-ol CAS No. 2248209-19-8

(2S)-2-(3-Cyclopropylphenyl)propan-1-ol

Cat. No.: B2569413
CAS No.: 2248209-19-8
M. Wt: 176.259
InChI Key: YFEDNDBMOGXGPO-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(3-Cyclopropylphenyl)propan-1-ol is a chiral secondary alcohol featuring a cyclopropyl-substituted phenyl group at the 3-position and a hydroxyl group at the terminal carbon of the propane chain. Its stereochemistry (S-configuration at C2) and cyclopropane ring confer unique physicochemical properties, including enhanced conformational rigidity and lipophilicity compared to non-cyclopropyl analogs.

Properties

IUPAC Name

(2S)-2-(3-cyclopropylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9(8-13)11-3-2-4-12(7-11)10-5-6-10/h2-4,7,9-10,13H,5-6,8H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEDNDBMOGXGPO-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC=CC(=C1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=CC=CC(=C1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3-Cyclopropylphenyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyclopropylbenzaldehyde and a suitable chiral auxiliary.

    Grignard Reaction: The 3-cyclopropylbenzaldehyde undergoes a Grignard reaction with a chiral auxiliary to form the corresponding alcohol.

    Reduction: The intermediate product is then subjected to reduction conditions to yield (2S)-2-(3-Cyclopropylphenyl)propan-1-ol.

Industrial Production Methods

Industrial production methods for (2S)-2-(3-Cyclopropylphenyl)propan-1-ol may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(3-Cyclopropylphenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halogenated compounds or other functionalized derivatives.

Scientific Research Applications

(2S)-2-(3-Cyclopropylphenyl)propan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-(3-Cyclopropylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural motifs with the target molecule, differing in substituents, stereochemistry, or functional groups:

Compound Name Key Structural Features Differences from Target Molecule
(2S)-N,N-dimethyl-2-amino-3-phenylpropan-1-ol Phenyl group, dimethylamino, hydroxyl at C1 Amino group replaces cyclopropyl; lacks chirality at C2
(1R,2R)-1-((2S)-2-hydroxy-6-isopropylchroman-4-yl)propane-1,2,3-triol Chroman core, triol groups, isopropyl substituent Complex bicyclic structure; higher polarity due to triol
(S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide Indole ring, cycloheptylpropyl chain, amide bond Bulky cycloheptyl group; amide instead of alcohol

Physicochemical Properties

  • Lipophilicity: The cyclopropyl group in the target compound increases logP compared to phenyl analogs (e.g., (2S)-N,N-dimethyl-2-amino-3-phenylpropan-1-ol), but less than cycloheptyl-containing analogs (e.g., compound in ) .
  • Solubility: The hydroxyl group enhances aqueous solubility relative to amino or amide derivatives. However, the triol analog () exhibits greater hydrophilicity due to multiple hydroxyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.